2,5-Difluoroanisole
Overview
Description
Synthesis Analysis
The synthesis of fluorinated anisoles, including 2,5-difluoroanisole, typically involves the direct fluorination of anisole derivatives or through more complex routes involving the transformation of functional groups to introduce fluorine atoms at specific positions on the benzene ring. For example, a gram-scale synthesis of a related compound, 2,5-difluoro-7,7,8,8-tetracyanoquinodimethane (F2-TCNQ), has been achieved via a three-step sequence, highlighting the feasibility of synthesizing complex fluorinated organic compounds in substantial quantities (Liu & Topczewski, 2020).
Molecular Structure Analysis
The molecular structure and conformational properties of fluorinated anisoles have been extensively studied using techniques like gas electron diffraction and quantum chemical calculations. These studies reveal that the fluorine atoms significantly influence the electronic distribution and geometric parameters of the benzene ring, affecting the compound's overall stability and reactivity. For instance, studies on similar compounds, such as 2,6-difluoroanisole, have shown changes in bond lengths and angles due to fluorination, indicating the impact of fluorine substitution on the molecular structure (Zarembo et al., 2006).
Chemical Reactions and Properties
Fluorinated anisoles undergo various chemical reactions, including electrophilic aromatic substitution, due to the electron-withdrawing nature of the fluorine atoms. The presence of fluorine can also influence the reactivity towards nucleophilic substitution reactions. For example, the difluorocarbene elimination from molecular ions of related fluorinated compounds demonstrates the unique reactivity patterns that can arise from fluorine substitution (Tajima et al., 1999).
Physical Properties Analysis
The physical properties of 2,5-difluoroanisole, such as boiling point, melting point, and solubility, are influenced by the presence of fluorine atoms. Fluorination typically increases the compound's thermal stability and modifies its solubility in organic solvents, making it suitable for various applications in material science and organic synthesis.
Chemical Properties Analysis
The chemical properties of 2,5-difluoroanisole, including acidity, basicity, and reactivity towards various chemical reagents, are significantly affected by the electron-withdrawing effect of the fluorine atoms. This effect can alter the compound's reactivity patterns, making it a versatile intermediate in organic synthesis. The study of difluoromethyl bioisostere highlights the unique hydrogen bond donor properties of fluorinated compounds, illustrating the complex chemical behavior that results from fluorination (Zafrani et al., 2017).
Scientific Research Applications
Spectroscopic Analysis and Molecular Structure
- Research on 3,5-difluoroanisole (3,5-DFA), a closely related compound to 2,5-difluoroanisole, utilized resonance-enhanced two-photon ionization spectroscopy and theoretical calculations to study its structure and vibrations. This study provides insights into the effects of dihalogen-substitution on molecular structure, vibrational frequencies, and electronic transitions (Zhang et al., 2012).
- An investigation into the effect of fluorination on the conformation of 2,6-difluoroanisole, another similar compound, was conducted using gas electron diffraction and quantum chemical calculations. This research highlights the impact of fluorination on molecular conformation, important for understanding the behavior of difluoroanisoles in various applications (Zarembo et al., 2006).
Chemical Properties and Interactions
- A study on 2,4-difluoroanisole explored its molecular vibrations, structure, and various electronic properties like HOMO-LUMO and NPA charge analyses. This provides a comprehensive understanding of the chemical properties and potential applications of difluoroanisoles (2020).
- Fluoroanisoles, including difluoroanisoles, demonstrate distinct conformational preferences which can significantly impact their physicochemical properties. This information is crucial for designing compounds with specific characteristics for scientific research (Xing et al., 2015).
Applications in Environmental Studies
- A study on PM2.5 composition during the summer of 2003 in North Carolina identified various organic compounds, including anisoles. This research contributes to the understanding of the role of such compounds in environmental pollution and aerosol composition (Lewandowski et al., 2007).
Molecular and Vibrational Analysis
- Investigations into molecular structures and conformations of various fluorinated anisoles, including difluoroanisoles, using gas electron diffraction and quantum chemical methods, provide insights into their structural behavior, which is critical for their application in scientific research (Giricheva et al., 2004).
Safety And Hazards
properties
IUPAC Name |
1,4-difluoro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDMAQLYMUKZOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369318 | |
Record name | 2,5-Difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoroanisole | |
CAS RN |
75626-17-4 | |
Record name | 1,4-Difluoro-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75626-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Difluoroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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